Phenol, 3,3'-(2,4-diamino-6,7-pteridinediyl)bis-, (H2SO4 slat)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis-, (H2SO4 salt) is a chemical compound with the molecular formula C18H14N6O2. It is known for its role as a selective inhibitor of phosphoinositide 3-kinase gamma and delta (PI3Kγ/δ), which are enzymes involved in various cellular processes, including cell growth, proliferation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis- involves the reaction of 3,3-dihydroxybenzyl and 2,4,5,6-tetraaminopyrimidine sulfate under specific conditions. The reaction typically requires a controlled environment with precise temperature and pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The compound is usually produced in powder form and stored at low temperatures to preserve its stability .
Chemical Reactions Analysis
Types of Reactions
Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different phenolic derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis- has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving PI3Kγ/δ inhibition.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in reducing infarct size after myocardial ischemia/reperfusion injury and in treating asthma and chronic obstructive pulmonary disease.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects by selectively inhibiting PI3Kγ/δ. This inhibition disrupts the PI3K signaling pathway, which is crucial for various cellular processes. By blocking this pathway, the compound can reduce inflammation, cell proliferation, and other related processes. The molecular targets involved include PI3Kγ and PI3Kδ, with IC50 values of 83 nM and 235 nM, respectively .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis-, (2 HCL salt)
- 3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol
Uniqueness
Phenol, 3,3’-(2,4-diamino-6,7-pteridinediyl)bis-, (H2SO4 salt) is unique due to its selective inhibition of PI3Kγ/δ, which makes it a valuable compound in scientific research and therapeutic applications. Its ability to reduce infarct size and treat respiratory conditions sets it apart from other similar compounds .
Properties
Molecular Formula |
C18H16N6O6S |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-[2,4-diamino-7-(3-hydroxyphenyl)pteridin-6-yl]phenol;sulfuric acid |
InChI |
InChI=1S/C18H14N6O2.H2O4S/c19-16-15-17(24-18(20)23-16)22-14(10-4-2-6-12(26)8-10)13(21-15)9-3-1-5-11(25)7-9;1-5(2,3)4/h1-8,25-26H,(H4,19,20,22,23,24);(H2,1,2,3,4) |
InChI Key |
BEYLJAIYTQDLAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=NC3=C(N=C(N=C3N=C2C4=CC(=CC=C4)O)N)N.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.